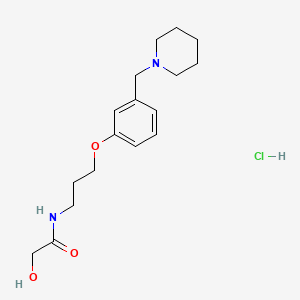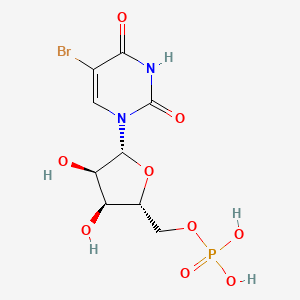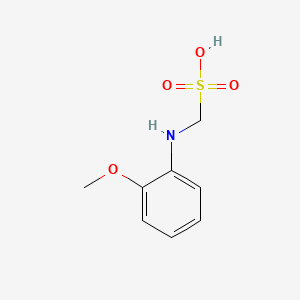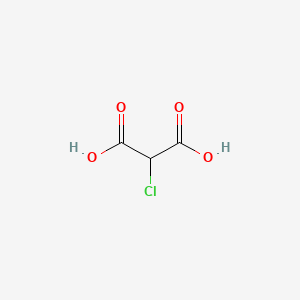![molecular formula C27H21F3O10S B1594476 [3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate CAS No. 97614-41-0](/img/structure/B1594476.png)
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C27H21F3O10S . The exact mass is 594.08075252 g/mol . The structure includes a trifluoromethylsulfonyloxy group attached to an oxolan ring, which is further connected to a methyl benzoate group via an oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 594.5 g/mol . It has a topological polar surface area of 140 Ų . It has 13 hydrogen bond acceptors and 12 rotatable bonds . Its XLogP3 value is 5.5 , indicating its lipophilicity.Applications De Recherche Scientifique
Synthesis and Liquid-Crystalline Properties
One study discusses the rational design and synthesis of supramolecular dendrimers that self-organize in novel thermotropic cubic liquid-crystalline phases. These dendrimers, which are related to the chemical structure of interest, have been synthesized via a new convergent approach, demonstrating how specific molecular designs can lead to unique self-assembling behaviors and materials with potentially novel properties (Balagurusamy et al., 1997).
Applications in Imaging
Another research area involves the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers, aiming at imaging Alzheimer's disease. The study provides insights into the design and synthesis of compounds, including those structurally similar to the compound , for biomedical imaging applications (Gao, Wang, & Zheng, 2018).
Mesomorphic Properties
Research on difluoro substituted benzoate derivatives, akin to the compound , has explored their rich polymesomorphic sequences, offering insights into how such structures might influence liquid-crystalline phases and transitions. This study is pertinent for understanding the material properties and applications of similar compounds in liquid crystal technology (Cruz et al., 2001).
Synthesis Techniques
The development of novel synthesis techniques for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcases the broader chemical interest and the versatility of synthesis methods that might be applicable to similar compounds. Such studies contribute to the synthetic chemistry field by providing new pathways for creating complex molecules (Gabriele et al., 2006).
Inhibition Studies
Investigations into the interaction of certain benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution offer insights into reactivity and potential applications of similar compounds in chemical synthesis or modification processes. This research could inform the development of new materials or chemical treatments (Gaidarzhy et al., 2020).
Propriétés
IUPAC Name |
[3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJRDYIAMPUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912738 | |
| Record name | 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate | |
CAS RN |
97614-41-0, 99341-77-2 | |
| Record name | NSC714888 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



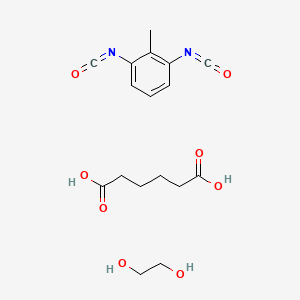
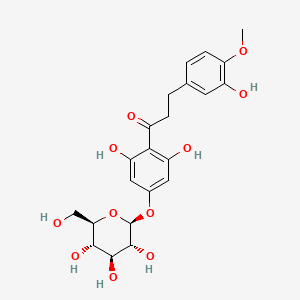
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
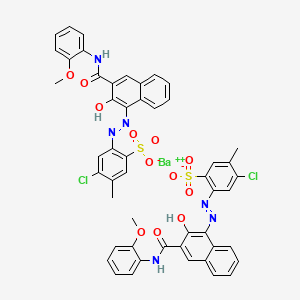
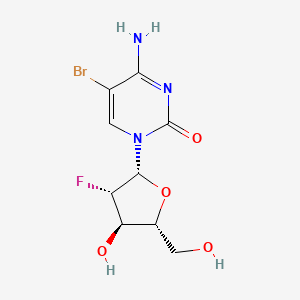

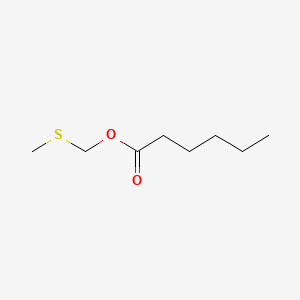
![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
